molecular formula C28H20Cl2Si B14444611 Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- CAS No. 79343-32-1

Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl-

Katalognummer: B14444611
CAS-Nummer: 79343-32-1
Molekulargewicht: 455.4 g/mol
InChI-Schlüssel: HBMGBSZUXZVZTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- is a unique organosilicon compound characterized by its silacyclopentadiene ring structure with dichloro and tetraphenyl substitutions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- typically involves the reaction of tetraphenylcyclopentadienone with silicon tetrachloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Tetraphenylcyclopentadienone+Silicon TetrachlorideSilacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl-\text{Tetraphenylcyclopentadienone} + \text{Silicon Tetrachloride} \rightarrow \text{Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl-} Tetraphenylcyclopentadienone+Silicon Tetrachloride→Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl-

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form siloxane derivatives.

    Reduction Reactions: Reduction can lead to the formation of silane derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of various substituted silacyclopentadiene derivatives.

    Oxidation: Formation of siloxane derivatives.

    Reduction: Formation of silane derivatives.

Wissenschaftliche Forschungsanwendungen

Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of novel organosilicon compounds.

    Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialty polymers and coatings.

Wirkmechanismus

The mechanism of action of Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its reactivity and interaction with other molecules. The presence of the silacyclopentadiene ring and the dichloro and tetraphenyl substitutions contribute to its distinct chemical behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Silacyclopenta-2,4-diene, 1,1-dimethyl-2,3,4,5-tetraphenyl-
  • Silacyclopentane, 1,1-dichloro-

Uniqueness

Silacyclopenta-2,4-diene, 1,1-dichloro-2,3,4,5-tetraphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other similar compounds

Eigenschaften

CAS-Nummer

79343-32-1

Molekularformel

C28H20Cl2Si

Molekulargewicht

455.4 g/mol

IUPAC-Name

1,1-dichloro-2,3,4,5-tetraphenylsilole

InChI

InChI=1S/C28H20Cl2Si/c29-31(30)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(31)24-19-11-4-12-20-24/h1-20H

InChI-Schlüssel

HBMGBSZUXZVZTH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(Cl)Cl)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.